molecular formula C10H13N B1212845 1-Phenylcyclopropanemethylamine CAS No. 935-42-2

1-Phenylcyclopropanemethylamine

Cat. No. B1212845
CAS RN: 935-42-2
M. Wt: 147.22 g/mol
InChI Key: FUEMGCALFIHXAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylcyclopropanemethylamine and its derivatives involves several chemical strategies. For instance, one method for generating related compounds includes the reaction of (Z)-beta-methoxystyrene and ethyl diazoacetate, leading to a substrate that undergoes monoamine oxidase-catalyzed oxidation to produce significant metabolites (Lu et al., 1996). Moreover, the transition-metal-mediated cascade reactions offer a route to synthesize C,C-dicyclopropylmethylamines, highlighting the cyclopropyl ring's utility in complex molecule formation (Wipf et al., 2003).

Molecular Structure Analysis

The structure of 1-Phenylcyclopropanemethylamine facilitates its interaction with biological targets and its reactivity in chemical syntheses. The cyclopropane ring introduces strain and a unique spatial configuration that impacts its chemical behavior. The molecular structure of related compounds has been analyzed through various spectroscopic methods, providing insights into their conformation and reactivity (Mitchell et al., 2001).

Chemical Reactions and Properties

1-Phenylcyclopropanemethylamine undergoes diverse chemical reactions due to its strained cyclopropane ring and the presence of the amine functionality. It can act as a substrate for monoamine oxidase, leading to various metabolites without the enzyme's inactivation (Silverman & Zieske, 1985). Additionally, its structure allows for interesting rearrangements and transformations under catalytic conditions, offering pathways to novel compounds.

Physical Properties Analysis

The physical properties of 1-Phenylcyclopropanemethylamine, such as solubility, boiling point, and melting point, are influenced by its cyclopropane ring and phenyl group. While specific data on 1-Phenylcyclopropanemethylamine is limited, the physical properties of cyclopropyl-containing compounds generally show unique characteristics due to the ring strain and the hydrophobic nature of the phenyl group.

Chemical Properties Analysis

The chemical properties of 1-Phenylcyclopropanemethylamine, including reactivity patterns and stability, are shaped by the cyclopropane ring's strain and the electronic effects of the phenyl group. This compound exhibits interesting reactivity towards nucleophiles and electrophiles, and its interaction with enzymes like monoamine oxidase highlights its potential as a biochemical tool or therapeutic lead (Silverman & Zieske, 1985).

Scientific Research Applications

Synthesis and Analytical Characterizations

1-Phenylcyclopropanemethylamine and related substances, such as fluorolintane, have been the focus of chemical synthesis and analytical characterization studies. These studies provide insights into the properties and potential uses of these compounds, including their interactions with biological systems like NMDA receptors. Such research is crucial for understanding the chemical nature and potential applications of these substances in various fields, including medicinal chemistry (Dybek et al., 2019).

Application in Ethylene Antagonism and Fruit Preservation

Research on compounds structurally related to 1-Phenylcyclopropanemethylamine, such as 1-Methylcyclopropene (1-MCP), has shown significant applications in agriculture, particularly in prolonging the storage life of fruits by acting as ethylene antagonists. Studies demonstrate how these compounds can be used to maintain the quality of various fruits during storage by delaying ripening and senescence processes, thus extending their shelf life and reducing post-harvest losses (Song et al., 2018), (Zhang et al., 2020).

Role in Plant Hormone and Growth Regulation

The compound 1-Aminocyclopropane 1-carboxylic acid (ACC), another related substance, plays a significant role as a precursor to the plant hormone ethylene. ACC is involved in regulating plant development and has been studied for its potential as an ethylene-independent growth regulator. These insights are beneficial for agricultural practices and understanding plant growth mechanisms (Polko & Kieber, 2019).

Medicinal Chemistry and Drug Discovery

Cyclopropane-containing compounds, which include 1-Phenylcyclopropanemethylamine analogs, are significant in medicinal chemistry. They are utilized in the design and development of drug compounds. Research in this area focuses on synthesizing diverse collections of these compounds for potential use in drug discovery, exploring their pharmacological properties and applications (Chawner, 2017).

Safety And Hazards

1-Phenylcyclopropanemethylamine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound has a GHS06 pictogram, which represents acute toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-phenylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMGCALFIHXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239451
Record name 1-(Phenylcyclopropyl)methylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopropanemethylamine

CAS RN

935-42-2
Record name 1-Phenylcyclopropanemethanamine
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Record name 1-(Phenylcyclopropyl)methylamine
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Record name 1-(Phenylcyclopropyl)methylamine
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Record name 1-phenylcyclopropanemethylamine
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Synthesis routes and methods I

Procedure details

LiAlH4 (1.8 g, 48 mmol) is added in batches over 5 min to a solution of 1-phenylcyclopropane carbonitrile (6.58 g, 46 mmol) in ether (200 mL) stirred under N2 at 0°. After 1 h the reaction mixture is quenched by a careful dropwise addition of water (1.8 mL), 10% W/V NaOH solution (1.8 mL) and water (5.4 mL). Vigorous gas evolution again occurs. The mixture is vacuum filtered, and the filtrate is extracted with dilute HCl (0.2M, 3×100 mL). The combined extracts are washed with ether (3×100 mL) and made basic with NaOH pellets (3.2 g, 80 mmol). The aqueous layer is extracted with ether (3×100 mL). The combined organic phases are washed with water (2×100 mL), saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give (1-phenylcyclopropyl)methylamine (4.98 g, 74%) as an orange oil. Nmr δ (CDCl3) 7.1-7.5 (5H, m), 2.77 (2H, S), 1.3 (2H, br s), 0.6-0.95 (4H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-phenylcyclopropanecarboxamide (0.450 g, 2.79 mmol) in tetrahydrofuran (5 mL) was slowly added to a suspension of LAH (0.117 g, 3.07 mmol) in tetrahydrofuran (5 mL) at 23° C. over 2 minutes. The reaction was then heated to 65° C. for 6 hours. The reaction was quenched with the Rochelle salt (1N in water, 10 mL) and extracted with ethyl acetate (3×). The combined organic layers were then dried over anhydrous magnesium sulfate, filtered and concentrated to give the crude title material (0.200 g, 49%) as an oil which was used as such in the next reaction. An aliquot was purified on preparative HPLC (ammonium acetate/water/acetonitrile). 1H NMR (400 MHz, CDCl3, acetic acid salt) δ: 0.83-0.94 (4H, m), 1.98 (3H, s), 2.90 (2H, s), 4.98 (3H, br s), 7.23-7.37 (5H, m).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-phenylcyclopropanecarbonitrile (50 g, 0.34 mol, 1 eq.) in tetrahydrofuran (500 mL, 0.7 M) at 0° C. was added lithium aluminum hydride (23 g, 0.35 mol, 1.03 eq.). The reaction mixture was stirred at 0° C. for one hour and then at reflux for one hour. The reaction mixture was then cooled down and quenched with water (23 mL) and a 15% aqueous sodium hydroxide solution (69 mL). The mixture was filtered and concentrated in vacuo to afford #*1 (36 g, 72%). LC-MS: m/z 148.1 [M+H+], retention time=0.86 minutes; 1H NMR (400 MHz, CDCl3) δ 7.2-7.4 (m, 5H), 2.78 (s, 2H), 1.19 (br s, 2H), 0.72-0.84 (m, 4H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylcyclopropanemethylamine
Reactant of Route 2
1-Phenylcyclopropanemethylamine
Reactant of Route 3
1-Phenylcyclopropanemethylamine
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
1-Phenylcyclopropanemethylamine
Reactant of Route 6
1-Phenylcyclopropanemethylamine

Citations

For This Compound
2
Citations
AH Lewin, HA Navarro, SW Mascarella - Bioorganic & medicinal chemistry, 2008 - Elsevier
A cell line in which RD-HGA16 cells were stably transfected with the hTAAR 1 receptor was created and utilized to carry out a systematic evaluation of a series of β-phenethylamines. …
Number of citations: 33 www.sciencedirect.com
T Nguyen, TF Gamage, AM Decker, DB Finlay… - Bioorganic & medicinal …, 2021 - Elsevier
Allosteric modulation offers an alternate approach to target the cannabinoid type-1 receptor (CB 1 ) for therapeutic benefits. Examination of the two widely studied prototypic CB 1 …
Number of citations: 7 www.sciencedirect.com

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